molecular formula C18H15F3N2OS B2607410 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide CAS No. 313405-60-6

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2607410
CAS RN: 313405-60-6
M. Wt: 364.39
InChI Key: PTOZPCPQBDHQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N2OS and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development

  • Synthesis of Heterocyclic Skeletons : The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides resulted in the formation of various cyclic products, highlighting a method for generating diverse heterocyclic compounds that could include structures similar to the compound (Fathalla & Pazdera, 2002).
  • Copper-Catalyzed Intramolecular Cyclization : A study demonstrated the successful use of N-(4,5-dihydrooxazol-2-yl)benzamide as a ligand in copper-catalyzed cyclization, leading to the synthesis of N-benzothiazol-2-yl-amides, which could have similarities to the compound of interest (Wang et al., 2008).

Sensor Development

  • Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamides found that one derivative exhibited significant color transition in response to fluoride ions, attributed to deprotonation-enhanced intramolecular charge transfer. This indicates potential applications in developing sensors for environmental or analytical purposes (Younes et al., 2020).

Biological Activity

  • Antimicrobial and Cytotoxic Activity : New thiourea derivatives, including those with benzamide structures, showed promising antipathogenic activities against various bacterial strains. This suggests the potential for the compound or its derivatives to serve as a basis for developing new antimicrobial agents (Limban et al., 2011).
  • Evaluation of Antioxidant Activity : Benzothiazole derivatives, including structures similar to the compound of interest, have been evaluated for their antioxidant activity, showing potential in mitigating oxidative stress related to various diseases (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-10-5-6-15-13(7-10)14(9-22)17(25-15)23-16(24)11-3-2-4-12(8-11)18(19,20)21/h2-4,8,10H,5-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZPCPQBDHQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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